

A Technical Guide to the Spectroscopic Characterization of 3-Allyl-1,5-naphthyridine

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Compound of Interest

Compound Name: 3-Allyl-1,5-naphthyridine

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Authored by: A Senior Application Scientist

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.^[1] The introduction of an allyl group at the 3-position of this scaffold creates **3-Allyl-1,5-naphthyridine**, a molecule with potential for further functionalization and exploration in drug discovery programs. Accurate structural elucidation and purity assessment are paramount, and a comprehensive spectroscopic analysis is the cornerstone of this characterization.

This guide provides an in-depth exploration of the expected spectroscopic data for **3-Allyl-1,5-naphthyridine**, offering insights into the causality behind experimental choices and a self-validating framework for its characterization. While specific experimental data for this exact molecule is not readily available in the public domain, this guide synthesizes information from the parent 1,5-naphthyridine scaffold, known spectral data for the allyl group, and general principles of spectroscopic interpretation to provide a robust predictive analysis.^[2]

Molecular Structure and Key Identifiers

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of **3-Allyl-1,5-naphthyridine**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂	[2]
Molecular Weight	170.21 g/mol	[2]
CAS Number	1246088-66-3	[2]
SMILES String	C=CCc1cnc2cccnc2c1	[2]

The structure, with the IUPAC numbering convention for the 1,5-naphthyridine ring system, is presented below. This numbering is crucial for the assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Molecular structure of **3-Allyl-1,5-naphthyridine** with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For **3-Allyl-1,5-naphthyridine**, the spectrum can be divided into two distinct regions: the aromatic region corresponding to the naphthyridine core and the aliphatic region of the allyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed methodology for obtaining a high-resolution ¹H NMR spectrum is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the **3-Allyl-1,5-naphthyridine** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[3]
- **Instrumentation and Measurement:**
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[4]

- Acquire a standard one-dimensional ^1H NMR spectrum.
- The chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).^[4]
- Data Analysis:
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons ($n+1$ rule).
 - Determine the coupling constants (J-values) in Hertz (Hz) to understand the connectivity of the protons.

Predicted ^1H NMR Data (in CDCl_3)

The expected chemical shifts and multiplicities are summarized in the table below. These predictions are based on the known data for 1,5-naphthyridine and typical values for allyl groups.^{[5][6]}

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H2	8.8 - 9.0	s	-	1H
H4	8.3 - 8.5	d	$J = 8.4$	1H
H6	8.9 - 9.1	dd	$J = 4.1, 1.7$	1H
H7	7.5 - 7.7	dd	$J = 8.4, 4.1$	1H
H8	8.2 - 8.4	dd	$J = 8.4, 1.7$	1H
H2' (Allyl)	5.9 - 6.1	m	-	1H
H3'a (Allyl, trans)	5.1 - 5.3	d	$J \approx 17$	1H
H3'b (Allyl, cis)	5.0 - 5.2	d	$J \approx 10$	1H
H1' (Allyl)	3.8 - 4.0	d	$J \approx 7$	2H

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ^1H NMR, it is an indispensable tool for structural confirmation.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: A more concentrated sample is typically required for ^{13}C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.^[3]
- Instrumentation and Measurement:
 - Acquire a proton-decoupled ^{13}C NMR spectrum on a high-field spectrometer.
 - Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at $\delta = 77.16$ ppm).
- Data Analysis:
 - Identify the number of unique carbon signals.
 - Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH , CH_2 , and CH_3 groups.

Predicted ^{13}C NMR Data (in CDCl_3)

The predicted chemical shifts for the carbon atoms of **3-Allyl-1,5-naphthyridine** are based on data for the 1,5-naphthyridine core and typical values for an allyl group.^{[7][8]}

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2	150 - 152
C3	135 - 137
C4	136 - 138
C4a	123 - 125
C6	152 - 154
C7	121 - 123
C8	134 - 136
C8a	145 - 147
C1' (Allyl)	33 - 35
C2' (Allyl)	135 - 137
C3' (Allyl)	117 - 119

Mass Spectrometry (MS)

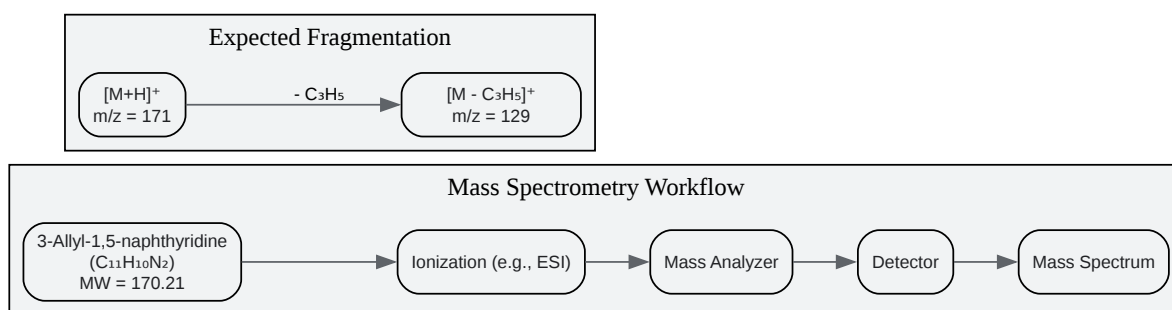
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the molecular formula and structure.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.
- **Mass Analysis:** A high-resolution mass spectrometer (HRMS) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data

- **Molecular Ion Peak $[M]^+$ or $[M+H]^+$:** The most crucial piece of information is the molecular ion peak. For **3-Allyl-1,5-naphthyridine** ($C_{11}H_{10}N_2$), the exact mass is 170.0844. A high-resolution mass spectrum should show a peak at or very close to this value (for $[M]^+$) or 171.0922 (for $[M+H]^+$).
- **Fragmentation Pattern:** The fragmentation pattern can provide structural information. Common fragmentation pathways for allylic compounds involve the loss of the allyl group (C_3H_5 , mass = 41). Therefore, a significant fragment ion at m/z 129, corresponding to the 1,5-naphthyridine cation, would be expected.



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Caption: A simplified workflow for mass spectrometry and expected fragmentation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. It is a valuable tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

- Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm^{-1} .

Expected IR Absorption Bands

The IR spectrum of **3-Allyl-1,5-naphthyridine** is expected to show characteristic absorption bands for the aromatic naphthyridine ring and the allyl group.[9]

Wavenumber (cm^{-1})	Bond Vibration	Functional Group
3100 - 3000	C-H stretch	Aromatic and Alkene
~1640	C=C stretch	Alkene
1600 - 1450	C=C and C=N stretch	Aromatic Ring
~990 and ~910	=C-H bend (out-of-plane)	Alkene
850 - 750	C-H bend (out-of-plane)	Aromatic Ring

Conclusion

The comprehensive spectroscopic characterization of **3-Allyl-1,5-naphthyridine** through ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating framework for its structural confirmation and purity assessment. By understanding the predicted spectral data and the underlying principles of each technique, researchers can confidently identify and utilize this compound in their drug discovery and development endeavors. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working with this and related naphthyridine derivatives.

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